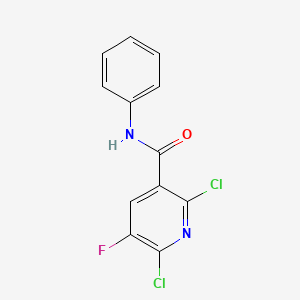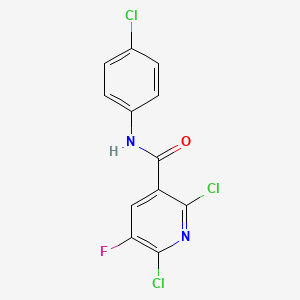
tert-butyl 3-(Trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of trifluoromethyl groups. For example, the synthesis of a new trifluoromethylation was developed using a Corey–Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones . Another method involves the synthesis of a new phthalonitrile via a six-step route, which started with a regiospecific iodination, followed by CuI-catalyzed trifluoromethylation .Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl compounds are diverse. Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . The reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants has been proposed .Scientific Research Applications
Environmental Behavior and Fate of Fuel Oxygenates
Fuel oxygenates like methyl tert-butyl ether (MTBE), a compound structurally similar to tert-butyl 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, have been extensively studied for their environmental behavior and fate. These compounds are used to enhance the octane rating of gasoline and improve air quality by reducing vehicle emissions. However, their release into the environment has raised concerns due to their potential to contaminate water sources. Studies have shown that MTBE dissolves significantly in water and resists biodegradation in groundwater, making it a persistent environmental contaminant. Its presence in the environment is mainly due to spills, leakage from underground storage tanks, and atmospheric deposition. This behavior underscores the importance of understanding the environmental fate of similar tert-butyl compounds and the need for effective measures to prevent their release into the environment (Squillace et al., 1997).
Decomposition and Conversion Technologies
Research into the decomposition and conversion of fuel oxygenates like MTBE explores innovative approaches to mitigate their environmental impact. One study focuses on the decomposition of MTBE by adding hydrogen in a cold plasma reactor, showcasing a method to convert MTBE into less harmful substances such as methane, ethylene, and ethane. This method not only addresses the removal of MTBE from the environment but also presents a potential avenue for recycling or repurposing these compounds into simpler, less harmful chemicals. The use of radio frequency (RF) plasma reactors for this purpose exemplifies the intersection of environmental science and technology, offering new strategies for dealing with persistent organic pollutants (Hsieh et al., 2011).
Synthesis of N-Heterocycles via Sulfinimines
The application of tert-butanesulfinamide, a compound related in functionality to tert-butyl compounds, in the stereoselective synthesis of amines and their derivatives highlights the versatility of tert-butyl groups in organic synthesis. This approach facilitates the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in the development of pharmaceuticals and natural products. The methodology provides a pathway to synthesize N-heterocycles, which are core structures in many biologically active compounds, demonstrating the critical role of tert-butyl and its derivatives in advancing synthetic organic chemistry and drug discovery (Philip et al., 2020).
Future Directions
The future directions in the field of trifluoromethylation reactions involve the exploration of new nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 . This could lead to further improvements in the field of trifluoromethylation reactions, improving the propensity towards further development of agrochemical drugs .
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with the trifluoromethyl group have been involved in various biochemical processes . More research is needed to summarize the affected pathways and their downstream effects for this specific compound.
Pharmacokinetics
The trifluoromethyl group has been found to improve lipophilic efficiency (lipe) and metabolic stability , which could impact the bioavailability of this compound.
Result of Action
Compounds with the trifluoromethyl group have been found to exhibit various pharmacological activities
Action Environment
The trifluoromethyl group has been found to improve metabolic stability , which could be influenced by environmental factors. More research is needed to discuss this aspect.
properties
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTGKLCSSXKVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one](/img/structure/B3042910.png)
![1-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B3042912.png)
![N1-[4-(tert-butyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042914.png)
![4-Chloro-6-((5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)thio)-2-(methylthio)pyrimidine](/img/structure/B3042916.png)
![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)
![N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B3042918.png)
![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3042920.png)
![N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide](/img/structure/B3042922.png)

![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)
![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)
![N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042930.png)

